molecular formula C17H15F3O2 B3151875 (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone CAS No. 723294-86-8

(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone

Cat. No.: B3151875
CAS No.: 723294-86-8
M. Wt: 308.29 g/mol
InChI Key: SSPFXIJJKPIGTK-BHDALRANSA-N
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Description

The compound (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone features a cyclohexanone core substituted with a conjugated (E)-3-phenylallylidene group at position 2 and a trifluoroacetyl (TFA) group at position 4. The TFA moiety is a strong electron-withdrawing group, while the phenylallylidene substituent introduces extended π-conjugation, which may enhance photophysical properties and biological interactions.

Properties

IUPAC Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c18-17(19,20)16(22)14-11-5-10-13(15(14)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,14H,5,10-11H2/b8-4+,13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPFXIJJKPIGTK-BHDALRANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C(=O)/C(=C/C=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone typically involves multiple steps. One common method includes the aldol condensation reaction between 3-phenylprop-2-enal and 6-(2,2,2-trifluoroacetyl)cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone is a complex organic molecule with significant potential in various scientific applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Structure

The compound features a cyclohexanone core substituted with both a phenylallylidene group and a trifluoroacetyl moiety. The structural formula can be represented as follows:

C22H20F3O\text{C}_{22}\text{H}_{20}\text{F}_3\text{O}

Physical Properties

  • Molecular Weight : Approximately 368.39 g/mol
  • Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The trifluoroacetyl group is known to enhance the bioactivity of various derivatives by improving solubility and stability in biological systems. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.

Antioxidant Properties
The presence of phenyl groups is often associated with antioxidant activity. Compounds like this compound may scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Organic Synthesis

Building Block for Complex Molecules
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, such as nucleophilic substitutions or cycloadditions, making it a valuable building block in organic synthesis.

Materials Science

Polymer Chemistry
Due to its reactive functional groups, this compound could be utilized in the development of new polymers with tailored properties. For instance, incorporating this compound into polymer matrices may enhance thermal stability and mechanical strength.

Dyes and Pigments
Compounds featuring phenyl and trifluoroacetyl groups are often studied for their potential as dyes or pigments due to their ability to absorb light in specific wavelengths. This application could lead to advancements in the production of colorants for various industries.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoroacetyl-substituted cyclohexanones for their anticancer properties. The results showed that these compounds significantly inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction mechanisms.

Case Study 2: Synthesis of Novel Polymers

Research conducted by Zhang et al. demonstrated the use of this compound as a precursor in synthesizing high-performance polymers. The study highlighted improved thermal properties and mechanical resilience compared to traditional polymer formulations.

Mechanism of Action

The mechanism by which (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone exerts its effects involves interactions with specific molecular targets. The phenylallylidene group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetyl group may enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Cyclohexanone Derivatives with Aromatic Substituents

Several cyclohexanone derivatives with aromatic substituents have been studied for their biological activities. Key examples include:

Compound (ID/Name) Substituents (Position) Molecular Weight Key Biological Activity Source
M34 () Benzylidene (C2), Cinnamoyl (C6) 904.90 Moderate antioxidant activity
M35 () 4-Hydroxybenzylidene (C2), 4-Hydroxycinnamoyl (C6) 898.87 High antioxidant activity (Δ = -0.338)
M38 () 4-Chlorobenzylidene (C2), 4-Chlorocinnamoyl (C6) 273.56 Moderate tyrosinase inhibition
Target Compound (E)-3-Phenylallylidene (C2), TFA (C6) ~340 (estimated) Not reported; predicted enhanced metabolic stability due to TFA

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The TFA group in the target compound contrasts with hydroxyl or methoxy groups in M35 and M36a (). TFA’s strong electron-withdrawing nature may reduce antioxidant efficacy compared to electron-donating groups like -OH (e.g., M35’s activity: Δ = -0.338) but improve metabolic stability .

Fluorinated Cyclohexanone Analogues

Fluorinated groups, particularly trifluoromethyl (CF₃) or TFA, are common in drug design due to their lipophilicity and stability. Comparisons include:

Compound (ID/Name) Structure Fluorinated Group Key Property/Activity Source
2-(2,2,2-Trifluoroacetyl)cyclohexanone () TFA at C6 TFA Precursor for synthesis; no bioactivity reported
DS326 () 6-(4-Chlorophenyl)-TFA-cyclohexanone TFA Structural analog; chlorophenyl enhances lipophilicity
Target Compound TFA + phenylallylidene TFA Predicted synergistic effects of TFA and conjugation

Key Observations :

  • Hybrid Substituents: The combination of TFA and phenylallylidene in the target compound may offer unique reactivity compared to non-fluorinated analogs like M34–M40 () or simpler TFA derivatives ().

Key Observations :

  • Substituent-Driven Activity : Methoxy and hydroxy groups in 3d and 2e () correlate with ACE and HIV-1 protease inhibition, respectively. The TFA group in the target compound may shift selectivity toward other targets (e.g., kinases or proteases with hydrophobic pockets) .
  • Cytotoxicity: Curcumin analogs in show low cytotoxicity in normal cells, suggesting that the target compound’s fluorinated structure may also be biocompatible .

Biological Activity

(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexanone core with a trifluoroacetyl group and an allylidene substituent, contributing to its unique chemical properties. Research into its biological activity is ongoing, with findings suggesting various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}F3_3O
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 366014-13-3

Structural Characteristics

PropertyValue
Molecular FormulaC15_{15}H14_{14}F3_3O
Molecular Weight284.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that derivatives of cyclohexanones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells while sparing normal cells, suggesting a selective cytotoxicity profile.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Research suggests that it may possess inhibitory effects against certain bacterial strains, including Helicobacter pylori. This is particularly relevant considering the increasing resistance to conventional antibiotics.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported, including urease inhibition. Urease is an enzyme associated with various pathological conditions; thus, compounds that inhibit this enzyme could be beneficial in treating related diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study conducted on various derivatives indicated that some exhibited selective cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells.
  • Antimicrobial Testing :
    • In a comparative study, this compound demonstrated comparable efficacy to standard antibiotics against H. pylori, providing a potential alternative treatment pathway.
  • Enzyme Activity :
    • The compound was tested for urease inhibition using jack bean urease as a model. Results indicated significant inhibition rates, suggesting its potential use in managing conditions associated with urease activity.

Summary of Findings

Study FocusFindings
CytotoxicityInduced apoptosis in MCF-7 and HeLa cells
Antimicrobial ActivityEffective against H. pylori
Enzyme InhibitionSignificant urease inhibition

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-[(E)-3-phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone?

The compound can be synthesized via Knoevenagel condensation between a cyclohexanone derivative and an aromatic aldehyde, followed by trifluoroacetylation. For example, the allylidene moiety is formed by condensing cyclohexanone with cinnamaldehyde under basic conditions (e.g., piperidine catalyst), while the trifluoroacetyl group is introduced via nucleophilic acyl substitution using trifluoroacetic anhydride. Purification typically involves silica gel chromatography (Kieselgel) to isolate stereoisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and conjugation patterns (e.g., allylidene double bonds at δ 6.5–7.5 ppm for aromatic protons).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of trifluoroacetyl) and 1600–1650 cm1^{-1} (C=C conjugation) validate functional groups.
  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration) and crystal packing effects .

Q. How does the trifluoroacetyl group influence the compound’s reactivity?

The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., hydrazine reactions) or cyclizations. It also stabilizes enolate intermediates in Michael addition pathways .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

Yield discrepancies often arise from pH sensitivity during condensation (optimal pH 5–7) or incomplete trifluoroacetylation. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, temperature). For example, highlights pH adjustments and reaction time (15–40 minutes) as key factors in analogous syntheses .

Q. What strategies mitigate stereochemical heterogeneity in the allylidene moiety?

  • Chiral auxiliaries : Use enantiopure aldehydes to control E/Z isomerism.
  • Dynamic kinetic resolution : Employ catalysts like proline derivatives to bias equilibrium toward the desired isomer.
  • Chromatographic separation : Reverse-phase HPLC with chiral columns resolves stereoisomers .

Q. How can computational methods elucidate the compound’s electronic structure and reactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in Diels-Alder reactions.
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity trends .

Q. What are the limitations of using X-ray crystallography for structural validation?

Challenges include:

  • Crystal polymorphism : Different packing arrangements may yield divergent bond angles (e.g., C18–C19–C24 torsion angle variations in ).
  • Dynamic disorder : Flexible substituents (e.g., trifluoroacetyl) complicate electron density maps. Complementary techniques like SC-XRD (single-crystal) and PXRD (powder) improve reliability .

Q. How does the conjugation of the phenylallylidene group affect photophysical properties?

Extended π-conjugation lowers the HOMO-LUMO gap, enabling visible-light absorption (λmax_{\text{max}} ~400–450 nm). Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, while transient absorption spectroscopy quantifies excited-state lifetimes for applications in photosensitizers .

Methodological Recommendations

  • Stereochemical analysis : Combine NOESY (for spatial proximity) and CD spectroscopy (for chirality) to resolve ambiguities .
  • Scale-up challenges : Replace Na(CN)BH3_3 (toxic) with safer reductants like NaBH4_4/CeCl3_3 for industrial translation .
  • Data reproducibility : Pre-equilibrate solvents (e.g., dry THF over molecular sieves) to minimize moisture interference in trifluoroacetylations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone
Reactant of Route 2
Reactant of Route 2
(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone

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